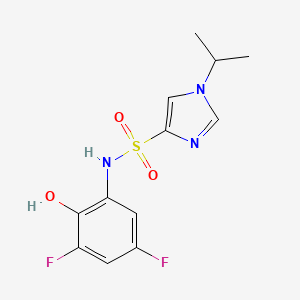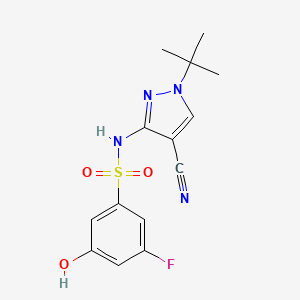
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated phenyl, imidazole, and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. The key steps include:
Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents such as fluorine gas or fluorinating agents like Selectfluor.
Hydroxylation: Introduction of the hydroxyl group to the fluorinated phenyl ring, often achieved through electrophilic aromatic substitution using reagents like hydroxyl radicals or hydroxylating agents.
Imidazole Formation: Synthesis of the imidazole ring through cyclization reactions involving precursors such as glyoxal and ammonia or primary amines.
Sulfonamide Formation: Introduction of the sulfonamide group via sulfonation reactions using reagents like chlorosulfonic acid followed by amination with suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain targets. The imidazole ring can participate in coordination with metal ions or other cofactors, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-thioamide: Similar structure but with a thioamide group instead of a sulfonamide group.
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-urea: Similar structure but with a urea group instead of a sulfonamide group.
Uniqueness
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its combination of fluorinated phenyl, imidazole, and sulfonamide groups, which confer distinct chemical properties and reactivity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, while the sulfonamide group provides potential biological activity through enzyme inhibition.
Properties
IUPAC Name |
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3S/c1-7(2)17-5-11(15-6-17)21(19,20)16-10-4-8(13)3-9(14)12(10)18/h3-7,16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDCHAYCIRGILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine](/img/structure/B6751063.png)
![6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6751076.png)
![5-Bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one](/img/structure/B6751077.png)
![N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide](/img/structure/B6751081.png)
![2-[4-[(3-chloro-1-benzofuran-2-yl)methylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B6751100.png)
![5-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyrimidine-2,4-diamine](/img/structure/B6751102.png)
![Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B6751104.png)
![N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine](/img/structure/B6751105.png)
![Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751116.png)
![[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol](/img/structure/B6751119.png)
![Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate](/img/structure/B6751123.png)
![N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B6751149.png)
![5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6751151.png)

